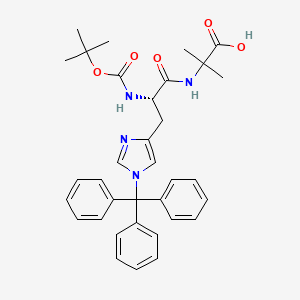

(S)-2-(2-((叔丁氧羰基)氨基)-3-(1-三苯甲基-1H-咪唑-4-基)丙酰胺)-2-甲基丙酸

描述

(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C34H38N4O5 and its molecular weight is 582.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

食品中的风味化合物形成

- 支链醛,如 2-甲基丙醛,是发酵和非发酵食品中的关键风味化合物。这些化合物从氨基酸的形成和降解已被广泛研究,突出了复杂的代谢转化和微生物影响,这些影响有助于食品的风味特征 (Smit 等人,2009)。

在食品中形成甲基乙二醛和减轻甲基乙二醛的作用

- 甲基乙二醛是一种存在于热加工食品中的反应性化合物,以其双重作用而闻名。它通过与氨基酸反应而有助于香气的形成,但也是各种毒素(如晚期糖基化终产物)的前体。它的形成、转化和与膳食成分的相互作用之间的复杂平衡,以及氨基酸和酚类化合物减轻其在食品中存在的潜力,是一个重要的研究领域 (Zheng 等人,2020)。

在癌症治疗中的意义

- 组蛋白脱乙酰酶-8 (HDAC8) 已成为乳腺癌发病机制和治疗中的重要参与者。HDAC8 在乳腺癌细胞中的过表达及其抑制剂(如亚罗酰苯胺异羟肟酸 (SAHA) 和曲古抑菌素 A)的治疗潜力,强调了该靶点在癌症治疗中的重要性 (Rahmani 等人,2021)。

在中风治疗中的神经保护

- YM872 的神经药理学,一种有效且水溶性的 α-氨基-3-羟基-5-甲基异恶唑-4-丙酸受体拮抗剂,表明其作为神经保护剂的潜力。它在减少梗死体积和改善动物模型中神经功能缺损方面的功效,凸显了其对人类急性中风的治疗潜力 (Takahashi 等人,2006)。

作用机制

This compound is a specific type of protected amino acid used in peptide synthesis . The tert-butoxycarbonyl (Boc) group and the trityl (Trt) group are protecting groups used in peptide synthesis to prevent certain reactions from happening prematurely . After the desired reactions have taken place, these protecting groups can be removed .

As for the environmental factors, they could potentially influence the stability of this compound, as well as its efficacy in peptide synthesis. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the stability of the protecting groups and hence the overall yield of the peptide synthesis process .

属性

IUPAC Name |

2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O5/c1-32(2,3)43-31(42)36-28(29(39)37-33(4,5)30(40)41)21-27-22-38(23-35-27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,22-23,28H,21H2,1-5H3,(H,36,42)(H,37,39)(H,40,41)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZCMPSLNOUKQN-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)

![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)

![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)

![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)

![2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1450006.png)

![6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1450015.png)